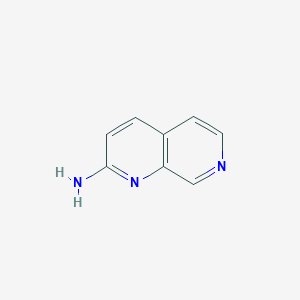

1,7-Naphthyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,7-naphthyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-8-2-1-6-3-4-10-5-7(6)11-8/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWFARGAWQOYIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10483507 | |

| Record name | 1,7-Naphthyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10483507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54920-84-2 | |

| Record name | 1,7-Naphthyridin-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54920-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,7-Naphthyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10483507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,7-naphthyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 1,7 Naphthyridin 2 Amine

De Novo Synthesis Approaches to the 1,7-Naphthyridine (B1217170) Core

The construction of the 1,7-naphthyridine ring system from acyclic or simpler cyclic precursors is a cornerstone of its chemistry. Various de novo synthetic strategies have been developed, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope.

Multi-component Reaction Strategies for 1,7-Naphthyridine Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecular architectures in a single synthetic operation. Several MCRs have been successfully employed for the synthesis of 1,7-naphthyridine derivatives.

A notable example is the domino reaction of arylglyoxals with pyrazol-5-amines, which provides selective access to pyrazolo-fused 1,7-naphthyridines. acs.org This [3 + 2 + 1] bis-cyclization process involves the formation of two C-N and three C-C bonds, highlighting the efficiency of this method in generating diverse 1,7-naphthyridine derivatives. acs.org The reaction mechanism is proposed to proceed through a pyrazolo[3,4-b]pyridine intermediate. acs.org

Another versatile MCR involves the reaction of an aldehyde, an amine, and a suitable C-H acid. A three-component reaction has been developed to form dihydro-2,7-naphthyridine-1-ones, which can be subsequently oxidized or reduced to yield naphthyridones or tetrahydronaphthyridones, respectively. nih.govacs.org This method demonstrates broad substrate scope, tolerating a variety of aldehydes and amines. nih.govacs.org

Furthermore, a series of 5-aryl-benzo[f] thieme-connect.comnaphthyridines have been synthesized via a microwave-assisted Ugi three-component reaction/intramolecular aza-Diels-Alder cycloaddition cascade process. mdpi.com This one-pot procedure, starting from tri-functional dienophile-containing ester-anilines, substituted benzaldehydes, and an isocyanide, affords complex polysubstituted 5-aryl-polyheterocycles in moderate to good yields. mdpi.com

| Reactants | Reaction Type | Product | Key Features | Reference |

| Arylglyoxals, Pyrazol-5-amines | Domino [3+2+1] bis-cyclization | Pyrazolo-fused 1,7-naphthyridines | High efficiency, formation of multiple bonds in one pot. | acs.org |

| Aldehyde, Amine, C-H acid | Three-component reaction | Dihydro-2,7-naphthyridine-1-ones | Broad substrate scope, access to both oxidized and reduced products. | nih.govacs.org |

| Ester-anilines, Benzaldehydes, Isocyanide | Ugi-3CR/intramolecular aza-Diels-Alder | 5-Aryl-benzo[f] thieme-connect.comnaphthyridines | Microwave-assisted, cascade process, synthesis of complex polyheterocycles. | mdpi.com |

Cyclization Reactions in 1,7-Naphthyridine Synthesis

Intramolecular and intermolecular cyclization reactions are fundamental to the synthesis of the 1,7-naphthyridine core. These reactions often involve the formation of one or both of the fused pyridine (B92270) rings.

A method for synthesizing 1,7-naphthyridine derivatives involves the cyclization of a compound III, derived from 2-chloro-3-amino-pyridine, with an acrylate (B77674) compound in the presence of a Lewis acid. wipo.int This approach is suitable for industrial production due to its low cost and simple operation. wipo.int

The synthesis of 6,8-disubstituted 1,7-naphthyridines can be achieved through a multi-step synthesis starting from 2-cyano-3-methylpyridine. researchgate.net This process involves a series of reactions, including equilibration steps to achieve the desired stereochemistry. researchgate.net

Friedländer Synthesis and Adaptations for 1,7-Naphthyridine Derivatives

The Friedländer annulation is a classical and widely used method for the synthesis of quinolines and related aza-heterocycles, including 1,7-naphthyridines. This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group.

The general applicability of the Friedländer condensation for synthesizing various 1,7-naphthyridines has been demonstrated using appropriate pyridyl compounds (aldehydes or ketones). researchgate.netresearchgate.net For instance, 2,4-disubstituted 1,7-naphthyridine can be prepared from 3-amino-4-acetylpyridine and a ketone. researchgate.net Similarly, 2-aryl- and 2,3-diaryl-1,7-naphthyridines can be synthesized from 3-aminoisonicotinaldehyde (B120943) and aryl ketones. researchgate.net The self-condensation of 3-amino-4-acetylpyridine via a Friedländer reaction yields 2-(3-aminopyridin-4-yl)-4-methyl-1,7-naphthyridine in high yield. researchgate.net

| Starting Materials | Product | Yield | Reference |

| 3-Amino-4-acetylpyridine, Ketone 4 | 2,4-Disubstituted 1,7-naphthyridine 8 | 82% | researchgate.net |

| 3-Aminoisonicotinaldehyde, Arylketones | 2-Aryl- and 2,3-diaryl-1,7-naphthyridines | 28-71% | researchgate.net |

| 3-Amino-4-acetylpyridine (self-condensation) | 2-(3-Aminopyridin-4-yl)-4-methyl-1,7-naphthyridine | 97% | researchgate.net |

Povarov Reaction Applications in 1,7-Naphthyridine Synthesis

The Povarov reaction, a formal [4+2] cycloaddition between an aromatic imine and an electron-rich alkene, provides a powerful tool for the synthesis of nitrogen-containing heterocycles. This reaction has been adapted for the synthesis of fused 1,7-naphthyridine systems.

An iron(III)-catalyzed Povarov reaction has been developed for the efficient synthesis of dibenzo[b,f] thieme-connect.comnaphthyridines. thieme-connect.comsorbonne-universite.frthieme-connect.dedntb.gov.ua This method utilizes 1-(2-alkynylaryl)-2-pyrrolecarbaldehydes and arylamines, offering excellent yields under mild conditions with a broad substrate scope. thieme-connect.com The use of an environmentally friendly iron catalyst is a key feature of this strategy. thieme-connect.com

Mechanochemical conditions have also been employed for aza-vinylogous Povarov reactions to synthesize highly functionalized 1,2,3,4-tetrahydro-1,5-naphthyridines. nih.gov This sequential three-component reaction between aromatic amines, α-ketoaldehydes or α-formylesters, and α,β-unsaturated dimethylhydrazones is performed in a vibratory ball mill, affording the target compounds in good to excellent yields and diastereoselectivities. nih.gov

Pictet-Spengler Reaction in Benzo-Fused 1,7-Naphthyridinone Synthesis

The Pictet-Spengler reaction is a chemical reaction in which a β-arylethylamine undergoes condensation with an aldehyde or ketone followed by ring closure, typically under acidic conditions. wikipedia.org This reaction has been applied to the synthesis of benzo-fused 1,7-naphthyridinone derivatives.

A simple and efficient approach has been developed for the synthesis of 6-arylbenzo[c] thieme-connect.comnaphthyridin-4(3H)-ones. researchgate.net This method is based on the interaction of 3-amino-6-methyl-4-arylpyridin-2(1H)-ones and aromatic aldehydes in a strong acidic medium. The reaction proceeds through a Pictet–Spengler condensation to form an intermediate which is then oxidized to the final product. researchgate.net

Similarly, a one-step method for the synthesis of dibenzo[b,h] nih.govthieme-connect.comnaphthyridin-7(12H)-ones utilizes the Pictet–Spengler reaction of 3-amino-2-phenylquinolin-4(1H)-one with aromatic aldehydes under strongly acidic and heated conditions. researchgate.net

Functionalization and Derivatization of the 1,7-Naphthyridine-2-amine Scaffold

Once the 1,7-naphthyridine core is constructed, further functionalization is often necessary to modulate its properties for specific applications. The 1,7-naphthyridin-2-amine scaffold offers multiple sites for derivatization.

The functionalization of 2,7-naphthyridine (B1199556) has been noted to be challenging, with limited available methods. mdpi.com However, various strategies have been developed to introduce substituents onto the naphthyridine ring. For instance, 6,8-disubstituted 1,7-naphthyridines have been synthesized and characterized as potent and selective inhibitors of phosphodiesterase type 4D. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are reliable methods for introducing aryl or heteroaryl groups onto the naphthyridine core. researchgate.net These reactions have been instrumental in the development of potent and selective PDE4D inhibitors. researchgate.net

Direct ring metalation has also been employed for the functionalization of benzo[c] acs.orgnaphthyridine derivatives. d-nb.infobeilstein-journals.org For example, 4-bromobenzo[c] acs.orgnaphthyridine undergoes regioselective direct ring metalation at the C-5 position, allowing for the introduction of various electrophiles. d-nb.infobeilstein-journals.org

Furthermore, the amino group of this compound itself can be a handle for further derivatization. For instance, a series of 8-amino-substituted 2-phenyl-2,7-naphthyridinone derivatives have been synthesized and evaluated as kinase inhibitors. mdpi.com The synthesis involved the reaction of a 2,7-naphthyridinone precursor with various amines to introduce substituents at the 8-position. mdpi.com

| Starting Material | Reagents/Conditions | Product | Application/Significance | Reference |

| 2-Cyano-3-methylpyridine | Multi-step synthesis, equilibration | 6,8-Disubstituted 1,7-naphthyridines | PDE4D inhibitors | researchgate.net |

| 4-Bromobenzo[c] acs.orgnaphthyridine | TMPMgCl∙LiCl, electrophiles | 5-Substituted-4-bromobenzo[c] acs.orgnaphthyridines | Building blocks for natural product analogues | d-nb.infobeilstein-journals.org |

| 2-Phenyl-2,7-naphthyridin-1(2H)-one precursor | Various amines | 8-Amino-substituted 2-phenyl-2,7-naphthyridinone derivatives | c-Kit/VEGFR-2 kinase inhibitors | mdpi.com |

The unique scaffold of this compound, a heterocyclic compound featuring a fused pyridine and pyrimidine (B1678525) ring system, has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. This has spurred the development of advanced synthetic methodologies and a deeper exploration of its chemical transformations. This article delves into the key reactions that enable the structural diversification of the 1,7-naphthyridine core, focusing on amination, alkylation, halogenation, cross-coupling reactions, oxidation, reduction, acylation, diazotization, and selective functionalization of the amino group.

1 Amination and Alkylation of the Naphthyridine Ring

The introduction of amino and alkyl groups onto the 1,7-naphthyridine ring is a crucial step in the synthesis of many biologically active compounds.

Amination Reactions: Direct amination of the 1,7-naphthyridine ring can be challenging. However, amination of halogenated precursors is a more common and effective strategy. For instance, the reaction of 2-chloro-1,7-naphthyridine (B1592170) with potassium amide in liquid ammonia (B1221849) can yield 2-amino-1,7-naphthyridine. This reaction can sometimes be accompanied by the formation of other isomers through a process known as tele-amination. clockss.org The amination of halogenated 2,7- and 1,8-naphthyridines has also been studied, revealing that the conversion of 1-halogeno-2,7-naphthyridines to the corresponding 1-amino compounds with potassium amide/ammonia proceeds via an SN(AE)ipso substitution. researchgate.net

Alkylation Reactions: Alkylation of the 1,7-naphthyridine ring can occur at both nitrogen and carbon atoms, depending on the reaction conditions and the substrate. N-alkylation of the amino group is a common transformation. For example, 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives have been synthesized, where the amino group is alkylated with various substituents. mdpi.com Furthermore, cobalt-catalyzed cross-coupling reactions of chloronaphthyridines with alkylmagnesium halides have been shown to be an effective method for C-alkylation. acs.org For instance, 1-chloro-2,7-naphthyridine (B1590431) can be alkylated with various Grignard reagents in the presence of a cobalt catalyst to yield the corresponding 1-alkyl-2,7-naphthyridines. acs.org

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 2-Chloro-1,7-naphthyridine | KNH2, liquid NH3 | 2-Amino-1,7-naphthyridine | clockss.org |

| 1-Halogeno-2,7-naphthyridines | KNH2/NH3 | 1-Amino-2,7-naphthyridines | researchgate.net |

| 1-Chloro-2,7-naphthyridine | R-MgX, CoCl2 | 1-Alkyl-2,7-naphthyridines | acs.org |

2 Halogenation and Subsequent Nucleophilic Displacement Reactions

Halogenation of the 1,7-naphthyridine ring provides a versatile handle for further functionalization through nucleophilic displacement reactions.

Halogenation: The regioselectivity of halogenation is influenced by the substituents already present on the naphthyridine core. For instance, bromination of 8-amino-1,7-naphthyridine occurs at the position para to the amino group, yielding 5-bromo-8-amino-1,7-naphthyridine. clockss.org Similarly, chlorination of the same substrate affords 5-chloro-8-amino-1,7-naphthyridine. clockss.org

Nucleophilic Displacement: The halogen atoms introduced onto the naphthyridine ring can be readily displaced by a variety of nucleophiles. This is a powerful strategy for introducing diverse functional groups. For example, 4-chlorobenzo[c] researchgate.netgrafiati.comnaphthyridine can undergo substitution reactions with nucleophiles such as alcoholates and phenolates. d-nb.info Furthermore, the halogen atom at the C-5 position of certain benzo[c] researchgate.netnih.govnaphthyridinones has been shown to undergo substitution with primary and secondary amines. researchgate.net The amination of halogenated 1,7-naphthyridines, as discussed in the previous section, is a prime example of a nucleophilic displacement reaction. clockss.orgresearchgate.net

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 8-Amino-1,7-naphthyridine | Bromine | 5-Bromo-8-amino-1,7-naphthyridine | clockss.org |

| 8-Amino-1,7-naphthyridine | Chlorine | 5-Chloro-8-amino-1,7-naphthyridine | clockss.org |

| 4-Chlorobenzo[c] researchgate.netgrafiati.comnaphthyridine | Alcoholates, Phenolates | 4-Alkoxy/Phenoxy-benzo[c] researchgate.netgrafiati.comnaphthyridines | d-nb.info |

| 5-Halogenated Benzo[c] researchgate.netnih.govnaphthyridinones | Primary/Secondary Amines | 5-Amino-substituted Benzo[c] researchgate.netnih.govnaphthyridinones | researchgate.net |

3 Suzuki Cross-Coupling for Aryl-Substituted 1,7-Naphthyridine Derivatives

The Suzuki cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This reaction has been successfully applied to the synthesis of aryl-substituted 1,7-naphthyridine derivatives. nih.gov

The general scheme for a Suzuki coupling involves the reaction of a halogenated or triflated naphthyridine with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgresearchgate.net The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and selectivity. rsc.org

For instance, 4-chlorobenzo[c] researchgate.netgrafiati.comnaphthyridine has been utilized in palladium-catalyzed Suzuki cross-coupling reactions to introduce aryl groups at the 4-position. d-nb.info Similarly, Stille cross-coupling, which uses organotin reagents, has also been employed for the functionalization of benzo[c] researchgate.netgrafiati.comnaphthyridines. d-nb.infobeilstein-journals.org The synthesis of various 1,5-naphthyridine (B1222797) derivatives has been achieved through the Suzuki cross-coupling of 2-iodo-1,5-naphthyridine (B12962786) with a range of aromatic and heteroaromatic boronic acids. researchgate.net

| Naphthyridine Substrate | Coupling Partner | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 4-Chlorobenzo[c] researchgate.netgrafiati.comnaphthyridine | Arylboronic acid | Palladium catalyst, base | 4-Arylbenzo[c] researchgate.netgrafiati.comnaphthyridine | d-nb.info |

| 2-Iodo-1,5-naphthyridine | Aryl/Heteroarylboronic acid | Pd catalyst, K2CO3, DMF | 2-Aryl/Heteroaryl-1,5-naphthyridines | researchgate.net |

| Halogenated Naphthyridines | Organoboron reagent | Palladium catalyst, base | Aryl-substituted Naphthyridines | nih.govresearchgate.net |

4 Oxidation and Reduction Chemistry of this compound

The oxidation and reduction of the 1,7-naphthyridine ring system can lead to the formation of various derivatives with altered electronic properties and biological activities.

Oxidation: The nitrogen atoms in the 1,7-naphthyridine ring can be oxidized to form N-oxides. The regioselectivity of this oxidation can be influenced by the electronic nature of the substituents on the ring. For instance, the oxidation of sampangine, a naphtho[1,2,3-ij] researchgate.netgrafiati.comnaphthyridin-7-one derivative, with hydrogen peroxide afforded only the N8-monooxide, likely due to differences in the basicity of the nitrogen atoms. clockss.org The oxidation of a methyl group on the naphthyridine ring to an aldehyde has also been reported. For example, the 7-methyl group of 2-acetylamino-7-methyl-1,8-naphthyridine was oxidized to the corresponding aldehyde using selenium dioxide. mdpi.com

Reduction: The pyridine rings of the naphthyridine system can be reduced under various conditions. For example, the reduction of benzo[c] researchgate.netnih.govnaphthyridin-4(3H)-ones with sodium borohydride (B1222165) in acetic acid led to the formation of 5-ethyl-5,6-dihydrobenzo[c] researchgate.netnih.govnaphthyridin-4(3H)-ones. researchgate.net This reduction of the pyridine core can lead to significant changes in the photophysical properties of the molecule. researchgate.net The reduction of a nitro group to an amine on a pyridine ring, which is a precursor to a naphthyridine, has also been demonstrated using tin(II) chloride and sodium borohydride. thieme-connect.de

| Reaction Type | Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| Oxidation | Sampangine | Hydrogen peroxide | Sampangine N8-oxide | clockss.org |

| Oxidation | 2-Acetylamino-7-methyl-1,8-naphthyridine | Selenium dioxide | 2-Acetylamino-1,8-naphthyridine-7-carboxaldehyde | mdpi.com |

| Reduction | Benzo[c] researchgate.netnih.govnaphthyridin-4(3H)-ones | Sodium borohydride, acetic acid | 5-Ethyl-5,6-dihydrobenzo[c] researchgate.netnih.govnaphthyridin-4(3H)-ones | researchgate.net |

| Reduction | 4-Iodo-2,6-dimethyl-3-nitropyridine | SnCl2, NaBH4 | 4-Iodo-2,6-dimethylpyridin-3-amine | thieme-connect.de |

5 Acylation and Amide Bond Formation

The amino group of this compound is a key site for functionalization, and its acylation to form amide bonds is a common and important transformation. This modification is often used to introduce a wide variety of substituents, which can significantly impact the biological activity of the resulting compounds.

The acylation of amines to form amides can be achieved through various methods. organic-chemistry.orgmasterorganicchemistry.com A common approach involves the reaction of the amine with an acyl chloride or an acid anhydride. masterorganicchemistry.com For example, 2-amino-7-methyl-1,8-naphthyridine can be converted to 2-acetylamino-7-methyl-1,8-naphthyridine using acetic anhydride. mdpi.com

More sophisticated coupling reagents can be used for amide bond formation, especially when dealing with sensitive substrates or for peptide synthesis. masterorganicchemistry.com The use of dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or other coupling reagents allows for the direct formation of amides from carboxylic acids and amines under mild conditions. masterorganicchemistry.com Recent advancements have also explored the use of catalysts to facilitate amide bond formation. organic-chemistry.orgasiaresearchnews.comacs.orgnih.gov

| Amine Substrate | Acylating Agent/Carboxylic Acid | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Amino-7-methyl-1,8-naphthyridine | Acetic anhydride | Heat | 2-Acetylamino-7-methyl-1,8-naphthyridine | mdpi.com |

| Aromatic Amines | Carboxylic Acids | DCC | Amides | masterorganicchemistry.com |

| Nitrogen-containing heterocyclic compounds | Carboxylic acid | DMAPO, Boc2O | N-acylated heterocycles | asiaresearchnews.com |

6 Diazotization Reactions for Structural Diversification

Diazotization of the amino group in this compound provides a versatile intermediate, a diazonium salt, which can be converted into a wide range of other functional groups. masterorganicchemistry.com This two-step process involves the reaction of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form the diazonium salt. masterorganicchemistry.com

The resulting diazonium salt is often unstable and is typically used immediately in subsequent reactions. acs.org These reactions, collectively known as Sandmeyer and related reactions, allow for the replacement of the diazonium group with various nucleophiles. masterorganicchemistry.com For example, treatment with copper(I) halides (CuCl, CuBr) or copper(I) cyanide (CuCN) can introduce chloro, bromo, or cyano groups, respectively. masterorganicchemistry.com The Schiemann reaction, which uses fluoroboric acid (HBF4), allows for the introduction of a fluorine atom. masterorganicchemistry.com Diazotization can also be used to introduce a hydroxyl group by hydrolysis of the diazonium salt. nih.gov

A one-pot diazotization–fluorodediazoniation reaction has been developed for the synthesis of fluoronaphthyridines, which avoids the isolation of the unstable diazonium salt. acs.org

| Starting Amine | Reagents for Diazotization | Subsequent Reagent | Product | Reference |

|---|---|---|---|---|

| 2-Amino-5,7-dimethyl-1,8-naphthyridine | NaNO2, acid | Boiling water (hydrolysis) | 2-Hydroxy-5,7-dimethyl-1,8-naphthyridine | nih.gov |

| Aromatic Amine | NaNO2, HCl | CuCl | Aryl Chloride | masterorganicchemistry.com |

| Aromatic Amine | NaNO2, HCl | CuBr | Aryl Bromide | masterorganicchemistry.com |

| Aromatic Amine | NaNO2, HCl | CuCN | Aryl Cyanide | masterorganicchemistry.com |

| 6-Methoxy-1,5-naphthyridin-3-amine | HF | One-pot diazotization–fluorodediazoniation | 7-Fluoro-2-methoxy-1,5-naphthyridine | acs.org |

7 Selective Functionalization at the Amino Group

The presence of multiple reactive sites in this compound necessitates strategies for selective functionalization of the amino group. Protecting groups are often employed to temporarily block the reactivity of the amino group, allowing other transformations to be carried out on the naphthyridine ring.

A common protecting group for amines is the acetyl group, which can be introduced by acylation, as discussed previously. mdpi.com This protecting group can be subsequently removed by hydrolysis under acidic or basic conditions. mdpi.com For example, the N-acetyl group of 2-acetylamino-7-methyl-1,8-naphthyridine-7-carboxaldehyde was deprotected by hydrolysis with hydrochloric acid. mdpi.com Another protecting group that has been used for a nitrogen atom in a naphthyridone system is the 2-(methoxyethoxy)methyl (MEM) group, which can be removed with strong acid. uni-muenchen.de

Selective functionalization can also be achieved by carefully controlling the reaction conditions. For example, the amination of 2-bromo-1,8-naphthyridine (B171627) with potassium amide in liquid ammonia can lead to the formation of 2-amino-1,8-naphthyridine, demonstrating a selective substitution at the halogenated position while the amino group is formed. researchgate.net

| Strategy | Substrate | Reagents and Conditions | Outcome | Reference |

|---|---|---|---|---|

| Protection/Deprotection | 2-Acetylamino-1,8-naphthyridine-7-carboxaldehyde | 1N HCl, reflux | Deprotection to 2-amino-1,8-naphthyridine-7-carboxaldehyde | mdpi.com |

| Protection/Deprotection | MEM-protected naphthyridone | 37% HCl in EtOH | Deprotection to the free amine | uni-muenchen.de |

| Selective Reaction | 2-Bromo-1,8-naphthyridine | KNH2/NH3 | Formation of 2-amino-1,8-naphthyridine | researchgate.net |

Rearrangement Reactions Involving 1,7-Naphthyridine Systems

Rearrangement reactions represent a powerful class of transformations in organic synthesis, often enabling the construction of intricate molecular architectures from simpler precursors in a single step. In the context of 1,7-naphthyridine chemistry, these reactions have been exploited to create fused heterocyclic systems and introduce diverse functionalities.

Smiles Rearrangement in 1-Amino-3-oxo-2,7-naphthyridine Synthesis

A notable application of rearrangement chemistry in the 1,7-naphthyridine series is the use of the Smiles rearrangement for the synthesis of 1-amino-3-oxo-2,7-naphthyridines. fao.orgnih.gov This approach represents the first instance of a Smiles rearrangement being successfully applied to the 2,7-naphthyridine framework. nih.govmdpi.com

The synthetic strategy commences with the alkylation of 1-amino-3-chloro-2,7-naphthyridines with 2-mercaptoethanol (B42355) to yield 1-amino-3-[(2-hydroxyethyl)thio]-2,7-naphthyridines. mdpi.commdpi.com Subsequent treatment of these thioethers with sodium hydroxide (B78521) instigates the Smiles rearrangement, leading to the formation of the desired 1-amino-3-oxo-2,7-naphthyridines in high yields. mdpi.com This transformation is significant as it provides access to 1-amino-3-oxo-2,7-naphthyridines, which serve as valuable precursors for the synthesis of more complex heterocyclic systems, such as furo[2,3-c]-2,7-naphthyridines. nih.govmdpi.com

Further investigations have explored the influence of substituents on the 2,7-naphthyridine ring and the nature of cyclic amines at the 1-position on the rearrangement process, revealing that steric factors can play a significant role. mdpi.comresearchgate.net The reaction of the resulting 1-amino-3-oxo-2,7-naphthyridines with amines has also been studied, demonstrating that this subsequent rearrangement can occur rapidly and is less influenced by the steric nature of the alkyl and cyclic amine groups. mdpi.comresearchgate.net

Table 1: Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement

| Starting Material | Reagent | Product | Yield (%) |

|---|---|---|---|

| 1-Amino-3-chloro-2,7-naphthyridines | 2-Mercaptoethanol | 1-Amino-3-[(2-hydroxyethyl)thio]-2,7-naphthyridines | Not specified |

Aluminum Chloride-Catalyzed Rearrangements to Benzo[c]fao.orgacs.orgnaphthyridinones

Another significant rearrangement involves the aluminum chloride-catalyzed transformation of 7-aryl-substituted oxazolo[5,4-b]pyridines into benzo[c] fao.orgacs.orgnaphthyridinones. acs.orgresearchgate.net This method provides an efficient route to synthetically challenging benzo[c] fao.orgacs.orgnaphthyridinone scaffolds. acs.orgresearchgate.net

The reaction is characterized by its mild conditions, typically proceeding at 90°C with relatively short reaction times of less than four hours. acs.org A key advantage of this methodology is its compatibility with air and moisture, coupled with the use of inexpensive and commercially available reagents. acs.org The rearrangement is applicable to a variety of electron-rich aromatic and heteroaromatic substrates. acs.orgresearchgate.net Quantum chemical calculations have been employed to study the reaction mechanism in detail. researchgate.net

The resulting benzo[c] fao.orgacs.orgnaphthyridin-4(3H)-ones are of interest due to their photophysical properties, exhibiting fluorescence in the near-ultraviolet and blue regions of the visible spectrum. researchgate.net Further chemical modifications of these products have been explored. For instance, reduction of the pyridine core can lead to an enhancement of the quantum yield and a significant bathochromic shift in the emission spectrum. researchgate.net

Table 2: Aluminum Chloride-Catalyzed Rearrangement to Benzo[c] fao.orgacs.orgnaphthyridinones

| Starting Material | Catalyst | Product | Reaction Conditions |

|---|

Elucidation of Reaction Mechanisms and Kinetics in 1,7 Naphthyridin 2 Amine Chemistry

Mechanistic Investigations of Cyclization Pathways

The formation of the 1,7-naphthyridine (B1217170) ring system is a cornerstone of its chemistry, with various synthetic strategies developed to construct this heterocyclic core. Mechanistic studies have focused on understanding the intricate steps involved in these cyclization reactions.

One-pot domino reactions have been developed for the synthesis of complex fused 1,7-naphthyridine derivatives. For instance, a process involving arylglyoxals and pyrazol-5-amines can selectively produce dipyrazolo-fused 1,7-naphthyridines. The proposed mechanism for this [3 + 2 + 1] bis-cyclization involves several key steps, including intermolecular additions and dehydrations, leading to a crucial 6π electrocyclization of an allene (B1206475) intermediate, which ultimately forms the pyridine (B92270) ring of the naphthyridine system. acs.org

Another versatile method is the cascade Ugi three-component reaction (Ugi-3CR) followed by an intramolecular aza-Diels-Alder cycloaddition. This process has been utilized to synthesize 5-aryl-benzo[f] smolecule.comnaphthyridines. mdpi.com The reaction sequence begins with the formation of an Ugi adduct, which then undergoes a [4+2] cycloaddition to form an oxa-bridged intermediate. A subsequent acid-induced aromatization yields the final polyheterocyclic product. researchgate.net

More traditional approaches, such as the Skraup-type reaction, which involves the intramolecular cyclization of 2-aminoazines with glycerol (B35011) in an acidic medium, are also employed for creating the benzo[f] smolecule.comnaphthyridine core. mdpi.com Furthermore, the cyclization of 3-aminopyridine (B143674) 1-oxide with ethoxymethylenemalonic ester has been shown to produce 4-hydroxy-1,7-naphthyridine. acs.org A scalable synthesis for a 4-[8-(3-fluorophenyl) smolecule.comnaphthyridin-6-yl]-trans-cyclohexanecarboxylic acid derivative highlighted the challenges and optimization of the cyclization step, where the conditions used determined the final product structure. acs.org

The following table summarizes key cyclization strategies for forming 1,7-naphthyridine systems.

| Reaction Type | Precursors | Key Mechanistic Step | Product Type | Reference |

| Domino Reaction | Arylglyoxals, Pyrazol-5-amines | 6π Electrocyclization | Pyrazolo-fused 1,7-naphthyridines | acs.org |

| Ugi-3CR/Aza-Diels-Alder | Dienophile-anilines, Benzaldehydes, Isocyanides | Intramolecular aza-Diels-Alder | Benzo[f] smolecule.comnaphthyridines | mdpi.comresearchgate.net |

| Skraup-Type Reaction | 2-Aminoazines, Glycerol | Intramolecular Cyclization | Benzo[f] smolecule.comnaphthyridines | mdpi.com |

| Condensation/Cyclization | 3-Aminopyridine 1-oxide, Ethoxymethylenemalonic ester | Cyclization | 4-Hydroxy-1,7-naphthyridine | acs.org |

Detailed Analysis of Nucleophilic Substitution Reactions

The 1,7-naphthyridine ring is generally considered electron-deficient, making it susceptible to nucleophilic attack. clockss.org This reactivity is particularly pronounced when a good leaving group, such as a halogen, is present on the ring. Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of these heterocycles.

The SNAr mechanism typically involves a two-step process: the initial addition of a nucleophile to the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex), followed by the departure of the leaving group to restore aromaticity. masterorganicchemistry.com The presence of electron-withdrawing groups on the ring can stabilize the anionic intermediate and thus accelerate the reaction. masterorganicchemistry.com In the context of naphthyridines, the ring nitrogen atoms themselves act as electron-withdrawing features.

Studies on halogenated 1,7-naphthyridines demonstrate this reactivity. For example, 4-chloro-1,7-naphthyridine (B155622) and 5-bromo-1,7-naphthyridine (B95205) are known to undergo nucleophilic substitution reactions where the halogen atom is displaced by various nucleophiles. cymitquimica.com Similarly, the chlorine atom at the 5-position in 2-benzyl-5-chloro-1,2,3,4-tetrahydrobenzo[b] smolecule.comnaphthyridine is susceptible to nucleophilic substitution, allowing for the introduction of diverse functional groups. smolecule.com

The reactivity of different positions on the naphthyridine ring can be influenced by the position of the nitrogen atoms and the nature of the substituents. For instance, in the amination of 1-halogeno-2,7-naphthyridines with potassium amide (KNH₂), the reaction proceeds via an SN(AE)ipso substitution, where the amino group replaces the halogen at the same position. researchgate.net This occurs despite evidence for the formation of a tele-adduct, where the nucleophile initially attacks a different carbon atom. researchgate.net

The table below provides examples of nucleophilic substitution reactions on the naphthyridine core.

| Substrate | Nucleophile | Position of Substitution | Reaction Type | Reference |

| 4-Chloro-1,7-naphthyridine | Various Nucleophiles | 4 | SNAr | |

| 5-Bromo-1,7-naphthyridine | Various Nucleophiles | 5 | SNAr | cymitquimica.com |

| 1-Halogeno-2,7-naphthyridines | KNH₂/NH₃ | 1 | SN(AE)ipso | researchgate.net |

| 4-Bromosampangine | Sodium Methoxide | 4 | Aromatic Nucleophilic Substitution | clockss.org |

Understanding Rearrangement Mechanisms via Computational and Experimental Approaches

Rearrangement reactions offer powerful methods for skeletal transformations, leading to the synthesis of novel or synthetically challenging heterocyclic systems. In the chemistry of naphthyridines and related compounds, several interesting rearrangements have been observed and studied.

A notable example is the synthesis of 2,4-diamino-1,7-naphthyridines through the rearrangement of 5-amino-ν-triazolines. rsc.org The reaction involves heating arylacetaldehydes with secondary amines and pyridyl azides. The proposed mechanism suggests that the initially formed 5-amino-ν-triazoline undergoes a thermal rearrangement to an amidine intermediate, which then undergoes a base-catalyzed intramolecular cyclocondensation to form the final 2,4-diamino-1,7-naphthyridine product. rsc.org

In a different system, the rearrangement of 7-aryl-substituted oxazolo[5,4-b]pyridines to benzo[c] smolecule.comnaphthyridinones has been achieved using aluminum chloride. acs.orgresearchgate.net This reaction is synthetically valuable as it provides access to otherwise difficult-to-make structures under mild conditions. The proposed mechanism and the key elementary steps of this rearrangement were investigated in detail using quantum chemical (DFT) calculations, providing a deeper understanding of the reaction pathway. acs.orgresearchgate.net

While not specific to 1,7-naphthyridin-2-amine, the Smiles rearrangement has been extensively studied in the isomeric 2,7-naphthyridine (B1199556) series. mdpi.comnih.govmdpi.comresearchgate.net For example, 1-amino-3-[(2-hydroxyethyl)thio]-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles undergo a Smiles rearrangement to yield 1-amino-3-oxo-2,7-naphthyridines in high yields. nih.gov Computational studies on these substrates, specifically the calculation of electrostatic potential (ESP) charges, indicated a significant increase in the positive charge on the cyano group that is attacked by the nucleophile during the rearrangement. This finding helps to explain the increased reactivity and higher reaction velocity observed for these substrates. mdpi.com

| Starting Material | Rearrangement Type | Key Intermediate | Product | Investigative Approach | Reference |

| 5-Amino-1-(pyridyl)-ν-triazoline | Thermal Rearrangement/Cyclocondensation | Amidine | 2,4-Diamino-1,7-naphthyridine | Mechanistic Proposal | rsc.org |

| 7-Aryloxazolo[5,4-b]pyridine | AlCl₃-catalyzed | Not specified | Benzo[c] smolecule.comnaphthyridinone | Quantum Chemical Calculations (DFT) | acs.orgresearchgate.net |

| 1-Amino-3-thio-2,7-naphthyridine | Smiles Rearrangement | Meisenheimer-like complex | 1-Amino-3-oxo-2,7-naphthyridine | ESP Charge Calculations | mdpi.comnih.gov |

Kinetic Studies of Key Transformations

Kinetic studies are essential for quantitatively understanding reaction rates and elucidating mechanisms. However, detailed kinetic data for reactions involving this compound are not widely reported in the literature. Most available studies focus on related naphthyridine isomers or derivatives.

One study investigated the kinetics of the N-methylation (quaternisation) of various naphthyridines and methylnaphthyridines with methyl iodide in acetonitrile. rsc.org The second-order rate constants were determined using a conductimetric method. For 1,7-naphthyridine, the rate constant was found to be 4.25 L·mol⁻¹·s⁻¹. This study provided insights into how the position of the nitrogen atoms and methyl substituents affects the nucleophilicity of the nitrogen atoms and, consequently, the rate of quaternisation. rsc.org

In the context of rearrangement reactions, a kinetic isotope effect of approximately 1.3 was observed for the tele-amination of a deuterated 1-halogeno-2,6-naphthyridine, providing evidence for the proposed SN(AE)tele pathway. wur.nl While not directly on a 1,7-naphthyridine, this demonstrates the utility of kinetic studies in distinguishing between competing reaction mechanisms.

For PET imaging applications, the washout kinetics of ¹¹C-labeled tetrahydro-1,7-naphthyridine-2-carboxamides in the brain were assessed, showing good brain permeability and rapid peak radioactivity. nih.gov Although this relates to biological processes, it underscores the importance of kinetic understanding in the application of these compounds.

Detailed kinetic investigations into the fundamental reactions of this compound itself, such as its synthesis or substitution reactions, remain an area for future research. Such studies would provide valuable data for optimizing reaction conditions and for a more profound understanding of its chemical behavior.

Spectroscopic and Structural Characterization Methodologies for 1,7 Naphthyridin 2 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of 1,7-naphthyridin-2-amine derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

In ¹H NMR spectra of 1,7-naphthyridine (B1217170) derivatives, the protons on the naphthyridine core typically appear as distinct signals in the aromatic region. For the parent 1,7-naphthyridine, the proton at position 8 (H8) is notably deshielded and appears as a singlet at a low field, around 9.66 ppm. sphinxsai.com The remaining protons often exhibit complex splitting patterns (AMX or AX systems) due to spin-spin coupling, which allows for their precise assignment. For instance, in one study, the H2, H4, and H3 protons of a 1,7-naphthyridine derivative were observed as quartets at 8.39, 7.80, and 7.22 ppm, respectively. sphinxsai.com The presence of substituents on the naphthyridine ring significantly influences the chemical shifts of adjacent protons. For example, in derivatives of 2,7-naphthyridin-1(2H)-one, the NH group proton can be found as a singlet in the range of 8.04–10.13 ppm. mdpi.com

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic effects of neighboring substituents. For a series of 3-methyl-2-phenyl-8-((pyridin-4-ylmethyl)amino)-2,7-naphthyridin-1(2H)-one derivatives, the carbon signals were assigned using techniques like APT, DEPT, or HETCOR. mdpi.commdpi.com For example, in one derivative, the carbon signals spanned a wide range, with the carbonyl carbon appearing at δ 163.47 ppm and the methyl carbon at δ 21.19 ppm. mdpi.com

Two-dimensional NMR techniques, such as COSY and NOESY, are invaluable for establishing connectivity between protons and their spatial proximity, respectively, further confirming the structural assignments. rsc.org

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for 1,7-Naphthyridine Derivatives

| Compound/Proton | H2 | H3 | H4 | H5 | H6 | H8 | NH | Other Protons | Solvent |

|---|---|---|---|---|---|---|---|---|---|

| 1,7-Naphthyridine Derivative sphinxsai.com | 8.39 (q) | 7.22 (q) | 7.80 (q) | 6.49 (s) | - | 8.77 (s) | - | - | Not specified |

| 2-Phenyl-8-((pyridin-3-ylmethyl)amino)-2,7-naphthyridin-1(2H)-one Derivative mdpi.com | - | 6.59 (d) | 8.08 (d) | - | - | - | 9.55 (t) | 1.92 (s, 3H, CH₃), 4.68 (d, 2H, CH₂), 6.48 (s, 1H), 7.31-7.72 (m, 7H, Ar-H), 8.43-8.55 (m, 2H, Ar-H) | DMSO-d₆ |

| 2-(4-Fluorophenyl)-3-methyl-8-((pyridin-4-ylmethyl)amino)-2,7-naphthyridin-1(2H)-one mdpi.com | - | 6.59 (d) | 8.04 (d) | - | - | - | 9.59 (t) | 1.94 (s, 3H, CH₃), 4.70 (d, 2H, CH₂), 6.49 (s, 1H), 7.28-7.45 (m, 6H, Ar-H), 8.46 (d, 2H, Ar-H) | DMSO-d₆ |

This table is for illustrative purposes and specific chemical shifts can vary based on the full molecular structure and solvent used.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the confirmation of molecular formulas. For instance, the ESI-HRMS spectrum of a 2,7-naphthyridine (B1199556) derivative showed a [M+H]⁺ ion at m/z 358.2630, which corresponded to the calculated value of 358.2607 for the molecular formula C₂₀H₃₁N₅O. mdpi.com

Beyond molecular weight determination, MS provides valuable structural information through the analysis of fragmentation patterns. The fragmentation of the 2,7-naphthyridine ring system often involves the loss of neutral molecules like HCN and C₂H₂. mdpi.com This leads to characteristic fragment ions at m/z values of 104, 103, 77, 76, and 50 in many of the spectra. mdpi.com The fragmentation of substituents attached to the naphthyridine core generally follows predictable pathways, although the heterocyclic nitrogen atom can sometimes participate in rearrangements, leading to unique fragmentation patterns. mdpi.com For example, the loss of a fragment with m/z = 43 from an amide derivative was explained by a five-center rearrangement involving the elimination of isocyanic acid. mdpi.com

Chemical ionization (CI) is a softer ionization technique that typically results in less fragmentation and a prominent protonated molecular ion (MH⁺), which is useful for confirming the molecular weight. mdpi.com

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 146.07128 | 126.7 |

| [M+Na]⁺ | 168.05322 | 136.3 |

| [M-H]⁻ | 144.05672 | 128.4 |

| [M+NH₄]⁺ | 163.09782 | 146.1 |

| [M+K]⁺ | 184.02716 | 132.9 |

| [M+H-H₂O]⁺ | 128.06126 | 119.4 |

| [M+HCOO]⁻ | 190.06220 | 149.3 |

| [M+CH₃COO]⁻ | 204.07785 | 140.4 |

Data from PubChem for C₈H₇N₃. uni.lu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive, three-dimensional structural information for this compound derivatives in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. nih.gov

For example, the crystal structure of 7-amino-1,8-naphthyridin-2(1H)-one monohydrate revealed a monoclinic crystal system with the space group P2₁/c. nih.gov The asymmetric unit contained one molecule of the naphthyridine derivative and one water molecule. nih.gov The crystal structure was stabilized by a network of hydrogen bonds, including N–H⋯N and N–H⋯O interactions, which link adjacent organic molecules into tapes. nih.gov Additionally, water molecules formed chains through O–H⋯O hydrogen bonds. nih.gov The structure also exhibited π-π stacking interactions between the naphthyridine rings with an interplanar distance of 3.246 Å. nih.gov

In another example, the crystal structure of N-(7-{[2-(dimethylamino)ethyl]amino}-1-methyl-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-3,4,5-trimethoxybenzamide was determined to be in the triclinic P-1 space group. researchgate.net The analysis revealed intermolecular N–H···N hydrogen bonds that form dimers. researchgate.net Such detailed structural information is crucial for understanding the solid-state packing and its influence on the physical properties of these compounds.

Table 3: Crystal Data for 7-Amino-1,8-naphthyridin-2(1H)-one Monohydrate

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₇N₃O·H₂O |

| Molecular Weight | 179.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.5413 (9) |

| b (Å) | 17.1560 (16) |

| c (Å) | 4.9954 (4) |

| β (°) | 95.19 (2) |

| Volume (ų) | 814.34 (13) |

| Z | 4 |

Data from a study on the crystal structure of 7-amino-1,8-naphthyridin-2(1H)-one monohydrate. nih.gov

Electronic Absorption and Fluorescence Spectroscopy for Photophysical Characterization

Electronic absorption (UV-Vis) and fluorescence spectroscopy are essential techniques for characterizing the photophysical properties of this compound derivatives. These methods provide insights into the electronic transitions and emissive properties of the molecules.

The UV-Vis absorption spectra of naphthyridine derivatives typically show absorption maxima in the UV and near-visible regions. For instance, a fluorophore based on a 1,8-naphthyridine-boronic acid derivative displayed absorption maxima at 356 nm with a shoulder at 371 nm in both methanol (B129727) and a methanol/water mixture. rsc.org The introduction of different substituents can significantly shift the absorption and emission wavelengths. Electron-donating groups tend to cause a red shift (to longer wavelengths), while electron-withdrawing groups often lead to a blue shift (to shorter wavelengths). niscpr.res.in

Many this compound derivatives exhibit fluorescence. The fluorescence emission spectra reveal the wavelengths of light emitted upon excitation. The aforementioned 1,8-naphthyridine-boronic acid derivative exhibited an emission maximum around 401-403 nm when excited at 356 nm. rsc.org The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, can also be determined. For this compound, the quantum yield was 0.20 in methanol and 0.26 in a methanol/water mixture. rsc.org The Stokes shift, the difference between the absorption and emission maxima, is another important parameter; for this derivative, it was 31 nm. rsc.org The fluorescence properties of these compounds make them suitable for applications such as fluorescent chemosensors. rsc.orgd-nb.info

Table 4: Photophysical Data for a 1,8-Naphthyridine-Boronic Acid Derivative

| Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Quantum Yield (Φ_f) | Stokes Shift (nm) |

|---|---|---|---|---|

| Methanol | 356, 371 (shoulder) | 401 | 0.20 | 31 |

| Methanol/Water | 356, 371 (shoulder) | 403 | 0.26 | Not specified |

Data from a study on a dual fluorescent chemosensor based on a 1,8-naphthyridine-boronic acid derivative. rsc.org

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound derivatives. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

For this compound and its derivatives, characteristic IR absorption bands can be observed for the amine (N-H) and other functional groups. For example, in a series of 2,7-naphthyridine derivatives, the N-H stretching vibrations of the amino group were observed in the range of 3166–3352 cm⁻¹. mdpi.com The presence of a carbonyl group (C=O) gives rise to a strong absorption band typically between 1636 cm⁻¹ and 1698 cm⁻¹. mdpi.com A nitrile group (C≡N), if present, shows a characteristic absorption band around 2201–2210 cm⁻¹. mdpi.com For 7-amino-1,8-naphthyridin-2(1H)-one, the NH₂ stretching was identified at approximately 3170 cm⁻¹ and the carbonyl absorption at about 1696 cm⁻¹. The IR spectrum can also provide evidence for tautomerism, for instance between amine and imine forms, although this often requires confirmation by other techniques like NMR or X-ray crystallography.

Table 5: Characteristic IR Absorption Frequencies (cm⁻¹) for Functional Groups in Naphthyridine Derivatives

| Functional Group | Absorption Range (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch (Amine) | 3166–3352 | mdpi.com |

| C=O Stretch (Carbonyl) | 1636–1698 | mdpi.com |

| C≡N Stretch (Nitrile) | 2186–2210 | mdpi.com |

| NH₂ Stretch | ~3170 | |

| C=O Stretch | ~1696 |

This table provides general ranges, and specific frequencies can vary depending on the molecular structure and environment.

Computational and Theoretical Studies on 1,7 Naphthyridin 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the molecular properties of 1,7-naphthyridin-2-amine. These calculations provide a detailed picture of the electron distribution and energy landscape, which governs the molecule's structure and chemical behavior. nih.gov

Density Functional Theory (DFT) has become a primary computational method for studying naphthyridine derivatives due to its balance of accuracy and computational cost. tandfonline.com DFT is widely used to optimize molecular geometries, predict vibrational frequencies, and explore the electronic properties of organic compounds. tandfonline.comresearchgate.net For naphthyridine systems, DFT studies have been employed to investigate structural, electronic, and even non-linear optical (NLO) properties. tandfonline.comrsc.org

Researchers utilize various DFT functionals, such as B3LYP, CAM-B3LYP, and B3WP91, paired with basis sets like 6-311++G(d,p), to model these molecules. tandfonline.com Such calculations are instrumental in understanding the electronic structure, aromaticity, and reactivity of the naphthyridine core. researchgate.net For instance, DFT has been used to study the synthetic mechanisms of related pyrrolo[1',5'-a]-1,8-naphthyridine derivatives, providing insights into the reaction pathways. ias.ac.inresearchgate.net The theory also helps in analyzing intramolecular charge transfer, as demonstrated in studies of NLO properties of other naphthyridine derivatives. tandfonline.com

Table 1: Applications of DFT in Naphthyridine Research

| DFT Application | Studied Property | Naphthyridine Type | Reference |

| Geometry Optimization | Molecular Structure | 1,8-Naphthyridine (B1210474) | tandfonline.com |

| Electronic Properties | HOMO-LUMO, NLO | 2,7-Naphthyridine (B1199556) | researchgate.netrsc.org |

| Reaction Mechanism | Synthetic Pathways | 1,8-Naphthyridine | ias.ac.inresearchgate.net |

| Spectroscopic Analysis | NMR, UV-Vis | 1,8-Naphthyridine | tandfonline.comias.ac.in |

Electrostatic Potential (ESP) analysis is a critical tool for predicting the reactivity of heterocyclic compounds. nih.gov By mapping the electrostatic potential onto the electron density surface of a molecule, one can identify regions susceptible to electrophilic and nucleophilic attack. nih.govrsc.org The resulting ESP charges serve as quantitative descriptors of reactivity. nih.gov

In the context of the 2,7-naphthyridine ring system, ESP calculations have been used to explain regioselectivity in nucleophilic aromatic substitution (SNAr) reactions. nih.govresearchgate.net Studies on related 1-amino-3-chloro-2,7-naphthyridines revealed that while the ESP charges on the carbon atoms bonded to chlorine were nearly identical, the observed reactivity differences were attributable to steric hindrance from adjacent groups. nih.govresearchgate.netmdpi.com This demonstrates how ESP analysis, by pinpointing electron-deficient sites, can predict where chemical reactions are most likely to occur, guiding synthetic efforts. nih.govresearchgate.net The potential increases in the order of red < orange < yellow < green < blue, where red indicates the most negative (electron-rich) regions and blue indicates the most positive (electron-deficient) regions. rsc.org

Molecular Docking and Simulation Studies of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, such as a protein or enzyme. This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.govresearchgate.net For derivatives of the naphthyridine scaffold, docking studies have been extensively performed to evaluate their potential as therapeutic agents.

For example, various naphthyridine derivatives have been docked against a range of biological targets to validate their anticancer and antimicrobial activities. researchgate.netnih.gov In one study, oxazole-incorporated naphthyridine derivatives were docked against several cancer cell lines, with the results corroborating the experimental anticancer activities. nih.gov Similarly, 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives were identified as new inhibitors of c-Kit and VEGFR-2 kinases through molecular docking experiments that provided insights into their binding interactions. nih.gov These simulations help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the target's active site. d-nb.info

Table 2: Examples of Molecular Docking Studies on Naphthyridine Derivatives

| Naphthyridine Derivative | Target Protein(s) | Docking Score / Binding Energy | Potential Application | Reference |

| 5-(2-phenyl-1,8-naphthyridin-3-yl)-1,3,4-oxadiazol-2-amine derivatives | Mtb MurB (PDB: 5JZX) | -10.98 kcal/mol (compound 6f) | Antimicrobial | researchgate.net |

| 8-Amino-2-phenyl-2,7-naphthyridin-1(2H)-one derivatives | c-Kit / VEGFR-2 | IC₅₀ = 8.5 nM (compound 9k for c-Kit) | Kinase Inhibitor | nih.gov |

| Oxazole-incorporated 1,5-naphthyridine (B1222797) derivatives | PC3, A549, MCF-7, DU-145 cell lines | IC₅₀ = 0.10 µM (A549) | Anticancer | nih.gov |

| 4-(Thien-2-yl)-3-aminopyridine-2(1H)-one thiourea (B124793) derivatives | Protein 6TS4 | - | Antithrombotic | d-nb.info |

Conformational Analysis and Molecular Dynamics Simulations

While quantum calculations and docking provide static pictures, conformational analysis and molecular dynamics (MD) simulations offer insights into the dynamic nature of molecules over time. nih.gov MD simulations track the motions of atoms and molecules, providing a deeper understanding of conformational stability, flexibility, and ligand-target binding dynamics. nih.govrsc.org

For naphthyridine systems, a quenched molecular dynamics approach has been used to sample the conformational space and identify stable conformations. mdpi.com MD simulations are also employed to study the stability of ligand-protein complexes predicted by docking. rsc.orgresearchgate.net For instance, a 100 ns MD simulation was used to investigate the stability and intermolecular interactions of a 1,8-naphthyridine analogue bound to its target protein, InhA. rsc.org Such simulations can reveal how the ligand and protein adapt to each other upon binding and assess the stability of the crucial interactions, confirming whether the docked pose is maintained over time. rsc.orgresearchgate.net

Prediction of Spectroscopic Properties through Theoretical Models

Theoretical models, particularly those based on DFT, are highly effective in predicting and interpreting the spectroscopic properties of molecules, including NMR and UV-Vis spectra. ias.ac.in These predictions are valuable for confirming molecular structures established through synthesis and for understanding electronic transitions. tandfonline.comias.ac.in

Time-dependent DFT (TD-DFT) is commonly used to calculate electronic absorption spectra. ias.ac.in For novel pyrrolo[1',5'-a]-1,8-naphthyridine derivatives, TD-DFT calculations successfully predicted the maximum absorption wavelengths (λmax) and helped assign them to specific π→π* transitions. ias.ac.inresearchgate.net The calculated values showed good agreement with experimental results, with deviations often being minimal. ias.ac.in Similarly, DFT calculations can predict ¹H and ¹³C NMR chemical shifts. tandfonline.com A strong correlation between the theoretical and experimental chemical shift values validates the computational approach and confirms the synthesized structure. tandfonline.com Modern approaches even utilize deep learning (DL) models trained on large experimental databases to predict optical properties with high speed and accuracy. acs.org

Table 3: Comparison of Experimental and Theoretically Predicted Spectroscopic Data for Naphthyridine Derivatives

| Compound Type | Spectrum | Experimental Value | Theoretical Value | Method | Reference |

| Pyrrolo[1',5'-a]-1,8-naphthyridine (L2) | UV-Vis (λmax) | ~390 nm | 394.5 nm | TD-DFT | ias.ac.in |

| Pyrrolo[1',5'-a]-1,8-naphthyridine (L3) | UV-Vis (λmax) | ~390 nm | 395.6 nm | TD-DFT | ias.ac.in |

| (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione | ¹H NMR (phenyl) | 7.290–7.633 ppm | 7.934–10.784 ppm | DFT/B3LYP | tandfonline.com |

| (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione | ¹³C NMR | - | - (R² = 0.9994) | DFT/B3LYP | tandfonline.com |

Pharmacological Investigations and Medicinal Chemistry Applications of 1,7 Naphthyridin 2 Amine

Scaffold Exploration in Drug Discovery and Development

The 1,7-naphthyridine-2-amine core is a key building block in the generation of compound libraries for drug screening. Its value as a scaffold lies in its rigid bicyclic structure, which provides a defined three-dimensional orientation for appended functional groups, and the presence of nitrogen atoms that can participate in crucial hydrogen bonding interactions with biological targets. Medicinal chemists utilize this scaffold to synthesize derivatives with a wide range of pharmacological profiles, including kinase inhibitors and receptor antagonists. acs.orgrsc.org

A prominent example of scaffold exploration involves the elaboration of the 1,7-naphthyridine (B1217170) core into more complex, fused-ring systems. For instance, benzo[f] nih.govmdpi.comnaphthyridines, which are built upon the 1,7-naphthyridine framework, have been synthesized and identified as a promising class of anticancer agents. researchgate.net The development of these derivatives, often through multi-component reactions like the Ugi reaction followed by intramolecular cycloadditions, highlights the chemical tractability and strategic importance of the 1,7-naphthyridine scaffold in accessing novel chemical matter for drug discovery. researchgate.netresearchgate.net Furthermore, derivatives such as 1,7-naphthyridine 1-oxides have been developed as potent and selective inhibitors of p38 MAP kinase, indicating the scaffold's utility in targeting inflammatory pathways as well. acs.org

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

Structure-activity relationship (SAR) studies are crucial for optimizing the biological efficacy of lead compounds. For derivatives of the 1,7-naphthyridine scaffold, these studies have provided valuable insights into the molecular features required for potent activity.

In the case of benzo[f] nih.govmdpi.comnaphthyridine derivatives investigated for anticancer properties, the nature and position of substituents on the aromatic rings have a significant impact on cytotoxicity. Studies have shown that the presence of specific aryl groups and their substituents at the C-1 and C-3 positions of the fused ring system are critical for improving cytotoxic activity against various human cancer cell lines. researchgate.net

For 1,7-naphthyridine 1-oxides designed as p38 MAP kinase inhibitors, SAR studies revealed that the N-oxide oxygen atom was essential for biological activity. This feature was also a likely determinant of the compounds' high selectivity over other related kinases, demonstrating how a minor modification to the core scaffold can profoundly influence both potency and selectivity. acs.org

In a different therapeutic area, SAR studies on axially chiral 1,7-naphthyridine-6-carboxamide derivatives as NK(1) receptor antagonists showed that the stereochemistry is of paramount importance. The in vitro activity of one diastereomer, (aR,9R)-8b, was found to be approximately 750-fold higher than its enantiomer, underscoring the high degree of stereochemical recognition by the target receptor and the importance of precise three-dimensional structure for efficacy. nih.gov

Table 1: Selected Structure-Activity Relationship (SAR) Findings for 1,7-Naphthyridine Derivatives

| Scaffold/Derivative Class | Key SAR Finding | Biological Target/Activity | Reference |

|---|---|---|---|

| Benzo[f] nih.govmdpi.comnaphthyridines | Substituents on C-1 and C-3 aryl rings influence potency. | Cytotoxicity in cancer cells | researchgate.net |

| 1,7-Naphthyridine 1-Oxides | N-oxide oxygen is essential for activity and selectivity. | p38 MAP Kinase Inhibition | acs.org |

| 1,7-Naphthyridine-6-carboxamides | Specific stereochemistry is critical for high-affinity binding. | NK(1) Receptor Antagonism | nih.gov |

Targeted Therapeutic Applications

The 1,7-naphthyridine scaffold has been most extensively explored for its potential in cancer therapy. Derivatives have been shown to exert their anticancer effects through multiple mechanisms of action.

DNA topoisomerases are critical enzymes in cell replication, making them validated targets for cancer chemotherapy. Certain derivatives built upon the 1,7-naphthyridine framework have demonstrated potent inhibitory activity against these enzymes. Specifically, a series of 1,3-diphenylbenzo[f] nih.govmdpi.comnaphthyridines were evaluated for their ability to inhibit human Topoisomerase IIα. researchgate.net Several of these compounds exhibited significant cytotoxic activity against a panel of human cancer cell lines. researchgate.net

One of the most promising compounds from this series demonstrated more potent inhibition of human Topoisomerase IIα than etoposide, a clinically used topoisomerase II inhibitor, at equivalent concentrations. researchgate.net This highlights the potential of the benzo[f] nih.govmdpi.comnaphthyridine scaffold to generate highly effective enzyme inhibitors.

Table 2: Topoisomerase IIα Inhibitory Activity of a Lead Benzo[f] nih.govmdpi.comnaphthyridine Derivative

| Compound | Concentration | Human Topoisomerase IIα Inhibition | Comparison to Etoposide | Reference |

|---|---|---|---|---|

| Compound 4l | 100 µM | >91.3% | 1.3 times more potent | researchgate.net |

| Compound 4l | 20 µM | Not specified | 1.2 times more potent | researchgate.net |

| 1,3-diaryl-benzo[f] nih.govmdpi.comnaphthyridine 2 | 100 µM | 91.3% | Not specified | researchgate.net |

DNA intercalation, the insertion of a molecule between the base pairs of the DNA double helix, is another established mechanism for anticancer drugs. This action can disrupt DNA replication and transcription, ultimately leading to cell death. Molecular docking studies of highly active benzo[f] nih.govmdpi.comnaphthyridine derivatives have provided evidence for this mechanism. researchgate.net

These computational models revealed that the planar benzo[f] nih.govmdpi.comnaphthyridine ring system is capable of stacking between the DNA bases at the enzyme's cleavage site. researchgate.net This intercalative binding mode is believed to contribute to the stabilization of the topoisomerase-DNA complex, preventing the re-ligation of the DNA strand and leading to cytotoxic DNA breaks.

The ultimate fate of a cancer cell treated with an effective chemotherapeutic agent is often cell cycle arrest and apoptosis (programmed cell death). While direct studies detailing these specific downstream effects for 1,7-naphthyridin-2-amine derivatives are not as prevalent as for other isomers, the established mechanisms of topoisomerase inhibition and DNA damage are well-known inducers of these processes. For example, inhibition of Topoisomerase II typically leads to an accumulation of cells in the G2/M phase of the cell cycle, followed by apoptosis. google.com

Furthermore, research into related naphthyridine derivatives has shown that they can induce cell cycle arrest and apoptosis. researchgate.net The inhibition of other targets, such as the lipid kinase PIP4K2A by 1,7-naphthyridine analogues, has also been linked to apoptosis mediated by reactive oxygen species, suggesting another potential pathway by which this scaffold can exert anticancer effects. rsc.org

Anticancer Activities and Mechanisms

Angiogenesis Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. google.com Consequently, inhibiting this process is a key strategy in cancer therapy. While direct studies on this compound are limited, related naphthyridine isomers have demonstrated significant anti-angiogenic properties. For instance, certain 3-aryl-1,6-naphthyridine derivatives act as angiogenesis inhibitors by impeding the growth of human umbilical vein endothelial cells (HUVECs). nih.govacs.org One 7-acetamide derivative was found to be a particularly potent inhibitor of HUVEC microcapillary formation (IC₅₀ of 0.01 nM) and Matrigel invasion (IC₅₀ of 7 nM), showing significant in vivo antitumor effects in a highly vascularized cancer model. acs.org

More directly related to the 1,7-naphthyridine core, a potent and selective inhibitor of mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), GNE-495, which is built on a 1,7-naphthyridine scaffold, has demonstrated efficacy in an in vivo model of retinal angiogenesis. nih.gov Furthermore, some 7-substituted 2,3-dihydro-1,8-naphthyridines, another isomeric class, have been shown to promote antiangiogenic effects in vitro. researchgate.net These findings on related scaffolds suggest that the 1,7-naphthyridine core is a promising platform for developing novel anti-angiogenesis agents.

Telomerase and Antimitotic Activity

Telomerase is an enzyme crucial for maintaining telomere length and enabling the replicative immortality of cancer cells, making it an attractive therapeutic target. acs.org While many planar heterocyclic compounds have been investigated as telomerase inhibitors, direct evidence linking this compound derivatives to significant telomerase inhibition is not prominent in the current literature. acs.org

Antimitotic activity, which involves the disruption of cell division, is a hallmark of many anticancer agents. This activity can be achieved through various mechanisms, including the inhibition of kinases involved in cell cycle regulation or interference with microtubule dynamics. acs.org Derivatives of 1,7-naphthyridine have been shown to induce cell cycle arrest. caymanchem.com For example, a Tpl2 kinase inhibitor based on the 1,7-naphthyridine-3-carbonitrile scaffold was found to inhibit the proliferation of KG-1a leukemia cells. caymanchem.com This inhibition of proliferation points toward the antimitotic potential of the 1,7-naphthyridine class of compounds.

Tubulin Polymerization Inhibition

The inhibition of tubulin polymerization is a well-established mechanism for antimitotic and anticancer drugs, as it disrupts the formation of the mitotic spindle necessary for cell division. Extensive research has identified numerous compounds that act as tubulin polymerization inhibitors. acs.orgidrblab.net

However, within the naphthyridine family, this activity is most strongly associated with the 1,8-naphthyridine (B1210474) isomer. Specifically, substituted 2-phenyl-1,8-naphthyridin-4-ones have been identified as potent inhibitors of tubulin polymerization, with activities comparable to natural antimitotic agents like colchicine (B1669291) and podophyllotoxin. acs.orgnih.gov There is currently a lack of specific research demonstrating that derivatives of this compound are significant inhibitors of tubulin polymerization.

Protein Kinase Inhibition

Protein kinases are a large family of enzymes that play central roles in cellular signaling pathways, and their dysregulation is a common feature of many diseases, including cancer. The 1,7-naphthyridine scaffold has proven to be a versatile template for the design of potent and selective kinase inhibitors. nih.govmedchemexpress.com Various derivatives have been developed to target different kinases, including tumor progression locus-2 (Tpl2), p38 mitogen-activated protein kinase (MAPK), and phosphatidylinositol-4-phosphate (B1241899) 5-kinase type II alpha (PIP4K2A). caymanchem.comnih.govrsc.orgacs.orgresearchgate.net

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is vital for cell proliferation, differentiation, and migration, and its aberrant activation is implicated in various cancers. While FGFR-1 is a validated oncology target, research on its inhibition by naphthyridines has predominantly focused on the 1,6-naphthyridine (B1220473) isomer. acs.orgnih.gov Derivatives such as 3-aryl-1,6-naphthyridine-2,7-diamines and their related ureas have been developed as potent, low-nanomolar inhibitors of FGFR-1. nih.govacs.orgacs.org For instance, a water-soluble (7-morpholinylpropylamino) analogue of 3-(3,5-dimethoxyphenyl)-1,6-naphthyridine showed high potency against FGFR with an IC₅₀ value of 31 nM. acs.org Although this activity is well-documented for the 1,6-scaffold, specific data on this compound derivatives as potent FGFR-1 inhibitors are less defined in the literature.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is the primary mediator of the pro-angiogenic effects of VEGF, making it a prime target for anti-angiogenic cancer therapies. japsonline.com While much of the early work on naphthyridines as VEGFR-2 inhibitors also centered on the 1,6-isomer, significant findings have emerged for scaffolds more closely related to 1,7-naphthyridine. nih.govacs.orgjapsonline.com

Specifically, a series of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives were identified as dual inhibitors of c-Kit and VEGFR-2. mdpi.comnih.gov These compounds, which feature an isomeric 2,7-naphthyridinone core, demonstrated notable potency against VEGFR-2 kinase. mdpi.comnih.govresearchgate.net This research identified lead compounds with significant inhibitory activity, highlighting the potential of naphthyridinone scaffolds in targeting VEGFR-2. mdpi.com

Table 1: VEGFR-2 Inhibitory Activity of 2,7-Naphthyridin-1(2H)-one Derivatives

| Compound | Description | VEGFR-2 IC₅₀ (nM) | Reference |

| 10l | 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivative | 56.5 | mdpi.comnih.gov |

| 10r | 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivative | 31.7 | mdpi.comnih.gov |

| 3 | Parent compound for comparison | 279.9 | mdpi.comnih.gov |

The c-Kit proto-oncogene encodes a receptor tyrosine kinase that is critical for the development of certain cell types and is a known driver in various cancers, including gastrointestinal stromal tumors (GIST). The 2,7-naphthyridinone scaffold has been successfully utilized to develop potent inhibitors of c-Kit kinase. mdpi.comnih.govresearchgate.net

In a study aimed at expanding the utility of this scaffold, researchers discovered that 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives were potent c-Kit inhibitors. mdpi.comnih.gov One compound in this series emerged as a particularly effective inhibitor, demonstrating excellent activity at a low nanomolar concentration. mdpi.comnih.gov Molecular docking studies provided insights into the binding interactions responsible for this potent inhibition, identifying the 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one as a promising new lead structure for c-Kit kinase inhibitors. mdpi.com

Table 2: c-Kit Inhibitory Activity of 2,7-Naphthyridin-1(2H)-one Derivatives

| Compound | Description | c-Kit IC₅₀ (nM) | Reference |

| 9k | 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivative | 8.5 | mdpi.comnih.gov |

| 3 | Parent compound for comparison | 329.6 | mdpi.comnih.gov |

MET Kinase Inhibition

The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility. Its dysregulation is implicated in various cancers, making it an attractive target for cancer therapy. Researchers have explored the 1,7-naphthyridine scaffold for the development of MET kinase inhibitors.

A series of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives were synthesized and evaluated for their kinase inhibitory activity. acs.org These compounds were developed from a 2,7-naphthyridone core, which was designed to conformationally restrain key pharmacophoric groups of class II MET inhibitors. mdpi.com Preliminary biochemical screening led to the identification of potent MET/AXL kinase inhibitors. acs.orgnih.gov Notably, compound 17c demonstrated significant MET inhibitory activity with an IC50 value of 13.8 nM. acs.orgnih.govacs.orgresearchgate.netresearchgate.net Further optimization of this series could lead to the development of more potent and selective MET kinase inhibitors for cancer treatment. nih.gov